molecular formula C9H13NO B13600984 o-(4-Ethylbenzyl)hydroxylamine

o-(4-Ethylbenzyl)hydroxylamine

Cat. No.: B13600984
M. Wt: 151.21 g/mol
InChI Key: AGWWRHYKWMCURI-UHFFFAOYSA-N
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Description

o-(4-Ethylbenzyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-(4-Ethylbenzyl)hydroxylamine typically involves the alkylation of hydroxylamine with an appropriate benzyl halide. One common method is the reaction of hydroxylamine with 4-ethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

o-(4-Ethylbenzyl)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitroso compounds, nitro compounds, primary amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

o-(4-Ethylbenzyl)hydroxylamine has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: It can be used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of o-(4-Ethylbenzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • o-Benzylhydroxylamine
  • o-(4-Methylbenzyl)hydroxylamine
  • o-(4-Chlorobenzyl)hydroxylamine

Uniqueness

o-(4-Ethylbenzyl)hydroxylamine is unique due to the presence of the ethyl group on the benzyl ring, which can influence its reactivity and the types of reactions it can undergo. This structural variation can lead to different chemical and physical properties compared to its analogs, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

O-[(4-ethylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C9H13NO/c1-2-8-3-5-9(6-4-8)7-11-10/h3-6H,2,7,10H2,1H3

InChI Key

AGWWRHYKWMCURI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CON

Origin of Product

United States

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